N-Substituent Lipophilicity and VEGFR-2 Inhibitory Potency: Piperonyl vs. Methyl vs. Acetyl Analogs
SAR in the 1-piperazinyl-4-phenylphthalazine series demonstrates that increasing the lipophilicity and size of the N-substituent markedly improves VEGFR-2 inhibition. The most potent compounds in the series (16k and 21d) bear large lipophilic substituents and achieve sub-micromolar IC50 values [1]. The piperonylmethyl group (calculated XLogP ~3.5 for the compound) provides greater lipophilicity than the N-methyl analog (XLogP ~3.0 for 1-(4-methylpiperazin-1-yl)-4-phenylphthalazine [2]), consistent with the SAR trend favoring bulkier N-substituents. No direct VEGFR-2 IC50 has been reported for the target compound, but class-level inference from 16k (IC50 = 0.35 ± 0.03 μM) and 21d (IC50 = 0.40 ± 0.04 μM) establishes the potency range achievable with optimized N-substituents [1].
| Evidence Dimension | VEGFR-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not yet experimentally determined; XLogP ~3.5 (estimated); structurally aligned with high-potency class members |
| Comparator Or Baseline | Compound 16k (optimized 1-piperazinyl-4-phenylphthalazine analog): IC50 = 0.35 ± 0.03 μM; 1-(4-methylpiperazin-1-yl)-4-phenylphthalazine: no VEGFR-2 data, XLogP = 3.0 |
| Quantified Difference | 16k: IC50 = 0.35 μM vs. target compound: unmeasured; XLogP difference vs. N-methyl analog: ~0.5 units favoring the target compound's lipophilicity |
| Conditions | In vitro VEGFR-2 kinase inhibition assay (Alpha Screen system, 10 μM ATP, 0.1 nM VEGFR-2); XLogP calculated by the GLASS server |
Why This Matters
For VEGFR-2 inhibitor procurement, the piperonylmethyl substituent aligns with the SAR-optimized lipophilic space, suggesting it is a rational choice over smaller, less lipophilic N-substituted analogs when pursuing sub-micromolar potency.
- [1] Abou-Seri SM, Eldehna WM, Ali MM, Abou El Ella D. 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. Eur J Med Chem. 2016;107:165-179. doi:10.1016/j.ejmech.2015.10.053 View Source
- [2] GLASS Ligand Database: 1-(4-methylpiperazin-1-yl)-4-phenylphthalazine. XlogP: 3.0. PubChem CID 6401141. View Source
